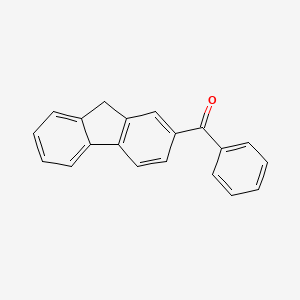

2-Benzoylfluorene

Descripción general

Descripción

Synthesis Analysis

The most common method for the synthesis of 2-Benzoylfluorene involves the Friedel-Crafts acylation reaction between fluorene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Other methods include palladium-catalyzed cross-coupling reactions and photochemical reactions.Molecular Structure Analysis

The molecular formula of 2-Benzoylfluorene is C20H14O . It has a low HOMO (highest occupied molecular orbital) and high LUMO (lowest unoccupied molecular orbital) energy levels, which make it useful for organic light-emitting diodes (OLEDs) and other optoelectronic applications.Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

2-Benzoylfluorene: has been utilized in the development of non-doped blue OLEDs. These OLEDs exhibit excellent photoluminescence quantum yield (PLQY), high exciton utilization efficiency (EUE), and balanced carrier mobility. The introduction of benzoyl fluorene increases the n-orbital contribution, leading to higher spin–orbit coupling (SOC), which is beneficial for achieving high exciton utilization .

Aggregation-Induced Emission (AIE)

The compound plays a significant role in overcoming the aggregation-caused quenching (ACQ) effect observed in pyrene chemistry. By following basic AIE mechanisms such as the restriction of intramolecular motion (RIM), excited-state intramolecular proton transfer (ESIPT), and twisted intramolecular charge transfer (TICT), 2-Benzoylfluorene-based ACQ luminogens can be transformed into AIE luminogens with outstanding optical properties .

Photophysical Studies

2-Benzoylfluorene is an important molecule for studying photophysical behavior, particularly in the context of polycyclic aromatic hydrocarbons (PAHs). Its behavior in solution versus the aggregate state offers insights into the ACQ effect and its management for practical applications .

Chemical Synthesis

In synthetic chemistry, 2-Benzoylfluorene can be used as a building block for creating complex molecules. Its reactivity with various reagents can lead to the formation of novel compounds with potential applications in materials science and pharmaceuticals .

Mecanismo De Acción

Target of Action

Benzophenone, indole, and benzimidazole moieties, which are structurally similar to 2-benzoylfluorene, have been recognized as important frameworks in the discovery of innovative drugs . These compounds have been associated with antimicrobial activity , suggesting that 2-Benzoylfluorene may also interact with microbial targets.

Mode of Action

For instance, benzimidazole bridged benzophenone substituted indole scaffolds have shown antimicrobial activity . The interaction of these compounds with their targets could lead to changes in cellular processes, potentially inhibiting microbial growth.

Biochemical Pathways

For example, benzophenone and benzimidazole moieties have been implicated in the development of new antibacterial agents

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

Similar compounds have been associated with antimicrobial activity . This suggests that 2-Benzoylfluorene might also exhibit antimicrobial effects, potentially by disrupting microbial cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other compounds can affect the activity and stability of 2-Benzoylfluorene.

Propiedades

IUPAC Name |

9H-fluoren-2-yl(phenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O/c21-20(14-6-2-1-3-7-14)16-10-11-19-17(13-16)12-15-8-4-5-9-18(15)19/h1-11,13H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTOUHCXGZGKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166475 | |

| Record name | Methanone, 9H-fluoren-2-ylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanone, 9H-fluoren-2-ylphenyl- | |

CAS RN |

15860-31-8 | |

| Record name | 2-Benzoylfluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15860-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 9H-fluoren-2-ylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015860318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, 9H-fluoren-2-ylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Carboxy-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 97%](/img/structure/B6351615.png)

![[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97%](/img/structure/B6351654.png)